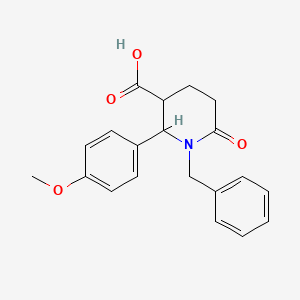

1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring, a benzyl group, and a methoxyphenyl group

Méthodes De Préparation

The synthesis of 1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and methoxyphenyl groups. Common synthetic routes include:

Condensation Reactions: Using appropriate starting materials such as benzylamine and 4-methoxybenzaldehyde under acidic or basic conditions to form the intermediate compounds.

Cyclization: Formation of the piperidine ring through cyclization reactions involving the intermediate compounds.

Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Analyse Des Réactions Chimiques

1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce or modify functional groups.

Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid in targeting cancer cells. For instance, related piperidine derivatives have shown cytotoxic activity against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells. Compounds with similar structural motifs exhibited selective inhibition of cancer cell proliferation, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .

Modulation of Enzymatic Activity

The compound's structure allows it to act as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This modulation can have implications for treating anxiety, pain, and other conditions related to the endocannabinoid system .

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurological applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Benzoyl derivatives: Compounds containing the benzoyl group, which have different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Activité Biologique

1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C20H21NO4

- Molecular Weight : 339.39 g/mol

- Density : Not specified

- Melting Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant inhibitory effects on enzymes and receptors involved in disease processes.

Biological Activity Overview

The compound has been studied for its potential effects on several biological systems:

-

Antiviral Activity :

- A study demonstrated that related hydroxypyridone carboxylic acids can inhibit HIV reverse transcriptase (RT) and associated RNase H activity. The inhibition was observed in the low micromolar range, suggesting that structural analogs may also exhibit antiviral properties due to similar mechanisms of action .

-

Enzyme Inhibition :

- Research into carboxylic acid derivatives has shown that modifications to the carboxylic acid group can significantly alter the inhibitory potency against angiotensin-converting enzyme (ACE). For instance, derivatives with phosphoric acid or hydroxamic acid groups displayed varying degrees of ACE inhibition, indicating that structural modifications can enhance biological activity .

-

Toxicological Studies :

- Toxicological assessments have been performed on structurally related compounds, providing insight into potential safety profiles. In rodent studies, compounds exhibiting similar functional groups were assigned no-observed-adverse-effect levels (NOAEL) ranging from 250 mg/kg/day to 500 mg/kg/day, indicating a threshold for safety in long-term exposure .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications at the benzyl and methoxy positions can significantly influence its biological activity. The presence of electron-donating groups like methoxy enhances binding affinity and inhibitory potency against various targets.

Propriétés

IUPAC Name |

1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-25-16-9-7-15(8-10-16)19-17(20(23)24)11-12-18(22)21(19)13-14-5-3-2-4-6-14/h2-10,17,19H,11-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEUICZEWBOXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.